Dimethyl perfluoro(2-methyl-3-oxaadipinate)
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Overview
Description
Dimethyl perfluoro(2-methyl-3-oxaadipinate) is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of perfluorinated chains, which impart high thermal stability and chemical resistance. This compound is used in various industrial applications due to its ability to withstand harsh conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl perfluoro(2-methyl-3-oxaadipinate) typically involves the reaction of perfluorinated carboxylic acids with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of Dimethyl perfluoro(2-methyl-3-oxaadipinate) involves continuous flow reactors to ensure consistent product quality. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the desired product. The final product is then subjected to rigorous quality control tests to ensure its purity and performance.
Chemical Reactions Analysis
Types of Reactions: Dimethyl perfluoro(2-methyl-3-oxaadipinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl perfluoro(2-methyl-3-oxaadipinate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced fluorinated materials.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants.
Mechanism of Action
The mechanism of action of Dimethyl perfluoro(2-methyl-3-oxaadipinate) involves its interaction with specific molecular targets. The perfluorinated chains interact with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Perfluoro(2-methyl-3-pentanone): A fluorinated ketone used as a coolant and fire protection fluid.
Perfluoro-4-methyl-2-pentene: Known for its thermal stability and used in specialized applications.
Comparison: Dimethyl perfluoro(2-methyl-3-oxaadipinate) is unique due to its ester functional groups, which provide additional reactivity compared to other perfluorinated compounds. This makes it more versatile for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H6F8O5 |
---|---|
Molecular Weight |
334.12 g/mol |
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-3-methoxy-3-oxopropoxy)propanoate |
InChI |
InChI=1S/C8H6F8O5/c1-19-3(17)5(9,10)8(15,16)21-6(11,4(18)20-2)7(12,13)14/h1-2H3 |
InChI Key |
WWTKALUFHRDMAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(=O)OC)(F)F)(F)F)F |
Origin of Product |
United States |
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